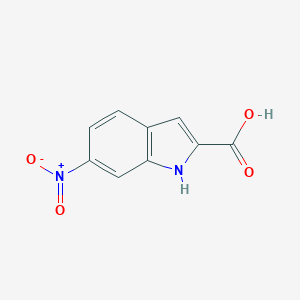

6-nitro-1H-indole-2-carboxylic Acid

概要

説明

Synthesis Analysis

The synthesis of 6-nitro-1H-indole-2-carboxylic acid derivatives can be achieved by nitration of indoline-2-carboxylic acid, followed by a dehydrogenation process. Lavrenov et al. (2002) demonstrated a method where indoline-2-carboxylic acid was transformed into 6-nitroindoline-2-carboxylic acid, and its methyl ester was then dehydrogenated to methyl 6-nitroindole-2-carboxylate with a total yield of 67% (Lavrenov et al., 2002).

Molecular Structure Analysis

The molecular structure of 6-nitro-1H-indole-2-carboxylic acid derivatives has been studied through various techniques, including X-ray diffraction. For instance, Lynch et al. (1998) prepared and characterized molecular adducts of indole-2-carboxylic acid with 5-nitroquinoline, revealing insights into their molecular structure and hydrogen-bonding interactions (Lynch et al., 1998).

Chemical Reactions and Properties

6-Nitro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including cycloaddition reactions. Zhang et al. (2012) demonstrated the Ni(ClO4)2-catalyzed regioselective and diastereoselective annulations of aryl oxiranyl-dicarboxylates and indoles, leading to the formation of 1H-furo[3,4-b]indoles with high yields (Zhang et al., 2012).

Physical Properties Analysis

Studies on 6-nitro-1H-indole-2-carboxylic acid derivatives also include the investigation of their physical properties. Morzyk-Ociepa et al. (2004) determined the crystal and molecular structures of indole-2-carboxylic acid using single-crystal X-ray diffraction, providing detailed insights into its physical characteristics (Morzyk-Ociepa et al., 2004).

科学的研究の応用

Synthesis of Alkaloids

- Scientific Field : Organic Chemistry

- Application Summary : Indole derivatives are used in the synthesis of alkaloids, which are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms .

- Methods of Application : The specific methods of synthesis can vary widely, depending on the specific alkaloid being synthesized .

- Results or Outcomes : The synthesis of these alkaloids can lead to the production of various biologically active compounds, which can be used in the treatment of various disorders .

Antiviral Activity

- Scientific Field : Pharmacology

- Application Summary : Some indole derivatives have been found to have antiviral activity .

- Methods of Application : These compounds are typically tested in vitro against a range of RNA and DNA viruses .

- Results or Outcomes : Certain indole derivatives have been found to inhibit viruses such as influenza A and Coxsackie B4 .

Anticancer Immunomodulators

- Scientific Field : Oncology

- Application Summary : Some indole derivatives, such as tryptophan dioxygenase inhibitors, have been found to have potential as anticancer immunomodulators .

- Methods of Application : These compounds are typically tested in vitro and in vivo for their ability to modulate the immune response and inhibit cancer cell growth .

- Results or Outcomes : These compounds have shown promise in preclinical studies, but further research is needed to confirm their efficacy and safety .

Inhibitor of Botulinum Neurotoxin

- Scientific Field : Pharmacology

- Application Summary : Some indole derivatives have been found to inhibit botulinum neurotoxin .

- Methods of Application : These compounds are typically tested in vitro for their ability to inhibit the neurotoxin .

- Results or Outcomes : Certain indole derivatives have shown potential as inhibitors of botulinum neurotoxin .

Antibacterial Agents

- Scientific Field : Microbiology

- Application Summary : Indole derivatives can act as antibacterial agents .

- Methods of Application : These compounds are typically tested in vitro against a range of bacteria .

- Results or Outcomes : Certain indole derivatives have been found to inhibit the growth of various bacteria .

Inhibitors of Hepatitis C Virus NS5B Polymerase

- Scientific Field : Virology

- Application Summary : Some indole derivatives have been found to inhibit the NS5B polymerase of the Hepatitis C virus .

- Methods of Application : These compounds are typically tested in vitro for their ability to inhibit the NS5B polymerase .

- Results or Outcomes : Certain indole derivatives have shown potential as inhibitors of the Hepatitis C virus NS5B polymerase .

Safety And Hazards

将来の方向性

Research on indole derivatives, including 6-nitro-1H-indole-2-carboxylic Acid, is ongoing. These compounds have shown potential in the treatment of various diseases, including cancer and microbial infections . Future research will likely focus on improving the synthesis methods and understanding the mechanism of action of these compounds .

特性

IUPAC Name |

6-nitro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-9(13)8-3-5-1-2-6(11(14)15)4-7(5)10-8/h1-4,10H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXJNWVLWQQNDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405806 | |

| Record name | 6-nitro-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-nitro-1H-indole-2-carboxylic Acid | |

CAS RN |

10242-00-9 | |

| Record name | 6-nitro-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5,12,15,18,21-Hexaoxatricyclo[20.4.0.06,11]hexacosa-1(26),6,8,10,22,24-hexaene](/img/structure/B82422.png)

![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester](/img/structure/B82428.png)